Bimu-8

5-HT4 receptor Radioligand binding Gastrointestinal motility

BIMU-8 is a benzimidazolone-derived, high-affinity 5-HT4 full agonist (KD=77 nM, EC50=18 nM) offering superior potency—4- to >30-fold greater than mosapride or cisapride in functional assays. Unlike peripherally restricted alternatives, it demonstrates robust CNS penetration, enhancing cortical and hippocampal acetylcholine release and modulating brainstem respiratory centers. Its unique dual 5-HT4 agonist/5-HT3 antagonist profile creates a pharmacological signature that cannot be replicated by highly selective agonists such as prucalopride. Ideal for dose-response CNS studies, respiratory neurobiology, and polypharmacology research where maximal receptor activation at low concentrations is essential.

Molecular Formula C19H27ClN4O2
Molecular Weight 378.9 g/mol
CAS No. 134296-40-5
Cat. No. B138985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimu-8
CAS134296-40-5
Synonyms3-isopropyl-N-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide hydrochloride
Molecular FormulaC19H27ClN4O2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl
InChIInChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+;
InChIKeyNQYXXIUVFVOJCX-XZPOUAKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIMU-8 (CAS 134296-40-5): Procurement Guide for a Benchmark 5-HT4 Agonist in Neuroscience and GI Research


BIMU-8 (CAS 134296-40-5) is a benzimidazolone-derived, potent full agonist at the serotonin 5-HT4 receptor (KD = 77 nM; EC50 = 18 nM for wild-type human 5-HT4) . It was among the first compounds developed with high selectivity for this receptor subtype [1]. Unlike many clinically used 5-HT4 agonists, BIMU-8 is characterized by a balanced dual pharmacological profile: it is a potent 5-HT4 agonist while also exhibiting measurable affinity for the 5-HT3 receptor [2]. This combination of potency, well-documented central nervous system penetration, and a distinct pharmacological signature differentiates it from several later-generation 5-HT4 agonists that were optimized primarily for peripheral gastrointestinal activity.

BIMU-8 vs. Generic 5-HT4 Agonists: Why Potency and Receptor Selectivity Cannot Be Assumed


The 5-HT4 receptor agonist class encompasses compounds with divergent pharmacological profiles, including marked differences in receptor binding affinity, intrinsic efficacy (full vs. partial agonism), and off-target interactions [1]. For instance, clinically used agents like mosapride and cisapride exhibit 4-fold to over 30-fold lower potency in functional assays compared to BIMU-8, precluding their direct substitution in research models [2]. Furthermore, the balanced dual 5-HT4 agonist/5-HT3 antagonist activity of BIMU-8 creates a unique pharmacological signature that cannot be replicated by highly selective 5-HT4 agonists like prucalopride. Therefore, generic substitution within this class is scientifically unjustifiable; experimental outcomes are tightly coupled to the specific ligand's quantitative pharmacological fingerprint.

BIMU-8 Comparative Data: Quantified Advantages for Scientific and Industrial Selection


BIMU-8 Demonstrates Superior Binding Affinity vs. Clinically Used Prokinetics

In a direct radioligand binding comparison using guinea pig ileum membranes, BIMU-8 exhibited the highest affinity for the 5-HT4 receptor among a panel of seven agonists, outperforming the clinical agents cisapride and mosapride [1]. The rank order of inhibition potency was BIMU-8 > cisapride > mosapride > renzapride > 5-HT > zacopride > metoclopramide [1]. This superiority in binding affinity is consistent across other species and assay formats, with a reported Ki of 50.1 nM at human 5-HT4 receptors [2].

5-HT4 receptor Radioligand binding Gastrointestinal motility

BIMU-8 Shows 37-Fold Greater In Vivo Potency than Mosapride in Esophageal Relaxation

In a head-to-head in vivo comparison using digital sonomicrometry in anesthetized rats, BIMU-8 demonstrated a significantly lower ED50 (49 µg/kg) for inducing esophageal relaxation compared to mosapride (1825 µg/kg) [1]. This 37-fold difference in potency quantifies a substantial functional advantage in an intact physiological system. BIMU-8 was also 3-fold more potent than renzapride (51 µg/kg) and nearly 3-fold more potent than cisapride (141 µg/kg) in this same assay [1].

In vivo pharmacology Esophageal motility Functional assay

BIMU-8 Exhibits a Unique Dual 5-HT4 Agonist / 5-HT3 Antagonist Profile Absent in Highly Selective Agonists

BIMU-8 possesses a balanced dual pharmacological profile: it is a potent 5-HT4 agonist (EC50 = 18 nM) while also binding to the 5-HT3 receptor with a Ki of 7.0 nM [1]. This is in stark contrast to highly selective 5-HT4 agonists like prucalopride or tegaserod, which lack significant 5-HT3 affinity. BIMU-8's 5-HT3 affinity is approximately 20-fold lower than that of zacopride (Ki = 0.23 nM) but comparable to renzapride (Ki = 5.3 nM), positioning it as a valuable tool for investigating the interplay between these two serotonergic systems [1].

5-HT3 receptor Dual pharmacology Receptor selectivity

BIMU-8 is a Brain-Penetrant 5-HT4 Agonist with Demonstrated Central Activity

BIMU-8 has been shown to penetrate the central nervous system (CNS) and modulate neurotransmission in brain slices. In electrically stimulated guinea pig hippocampal slices, BIMU-8 (0.2-2 µM) significantly increased [3H]choline efflux, a marker of acetylcholine release, in the hippocampus, cerebral cortex, and nucleus basalis magnocellularis [1]. This central pro-cholinergic activity is a key differentiator from gut-restricted 5-HT4 agonists like mosapride, which are designed for minimal CNS exposure [2]. Furthermore, BIMU-8 directly activates the pre-Bötzinger complex in the brainstem, leading to an increased respiratory rate [3].

CNS penetration Acetylcholine release Neuropharmacology

BIMU-8 Antagonizes Sigma-2 Receptors, Expanding Its Neuropharmacological Utility

BIMU-8 has been identified as an antagonist at sigma-2 receptors, a pharmacological activity not shared by most other 5-HT4 agonists [1]. In guinea pig hippocampus, BIMU-8 was shown to regulate [3H]norepinephrine release via sigma-2 receptor antagonism [1]. This activity expands the utility of BIMU-8 beyond 5-HT4 receptor research, enabling its use as a tool compound to study sigma-2 receptor function in neurotransmission.

Sigma-2 receptor Norepinephrine release Neuropharmacology

BIMU-8 Binds to 5-HT4 Receptors via a Unique Mechanism Distinct from 5-HT

BIMU-8 engages the 5-HT4 receptor through a binding mechanism that differs from that of the endogenous ligand, serotonin (5-HT) . This difference is supported by molecular docking studies which show BIMU-8 has a distinct binding energy profile (ΔG = -8.5 kcal/mol for 5-HT4R) compared to other benzimidazole-carboxamides, and it does not interact with certain receptor conformations in the same manner as 5-HT [1]. This divergent binding mode may contribute to its full agonist profile and unique functional effects compared to other agonists that mimic the 5-HT binding mode.

Receptor binding Allosteric modulation Mechanism of action

BIMU-8: Ideal Experimental Applications Based on Comparative Quantitative Evidence


In Vitro and In Vivo Studies Requiring a High-Potency 5-HT4 Agonist with Defined Receptor Binding Profile

BIMU-8 is the preferred 5-HT4 agonist for experimental models where maximal receptor activation is required at low concentrations. Its superior binding affinity compared to clinically used prokinetics like mosapride and cisapride (as detailed in Section 3, Evidence Item 1) and its 37-fold greater in vivo potency (Evidence Item 2) make it an ideal tool for dose-response studies, especially when minimizing off-target effects or compound consumption is critical [1].

Neuroscience Research Investigating Central 5-HT4 Receptor Function, Including Cognition, Respiration, and Neurotransmission

For studies focused on the central nervous system, BIMU-8's demonstrated brain penetration and ability to enhance acetylcholine release in cortical and hippocampal regions (Evidence Item 4) are essential. Its direct action on the brainstem pre-Bötzinger complex to modulate respiration [2] makes it a key tool for respiratory neurobiology research, differentiating it from peripherally restricted agonists like mosapride [3].

Pharmacological Studies Requiring a Dual 5-HT4 Agonist / 5-HT3 Antagonist or Sigma-2 Antagonist Tool Compound

BIMU-8's balanced dual activity at 5-HT4 and 5-HT3 receptors (Evidence Item 3) and its additional antagonism at sigma-2 receptors (Evidence Item 5) provide a unique pharmacological toolkit. It is ideal for dissecting the interplay between these receptor systems in complex physiological or behavioral models, or as a reference standard in assays screening for novel compounds with similar polypharmacology [4].

Assay Development and Validation for 5-HT4 Receptor Screening

BIMU-8's well-characterized full agonist profile, high potency, and unique binding mechanism (Evidence Item 6) make it an excellent positive control and reference standard for developing and validating 5-HT4 receptor binding assays, functional cAMP assays, and high-throughput screening campaigns. Its distinct binding mode can help identify allosteric or orthosteric ligands with novel mechanisms .

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